Ethyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate
Description
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
ethyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-2-15-11(14)10-5-7-3-4-8(13)6-9(7)12-10/h3-4,6,10,12-13H,2,5H2,1H3 |
InChI Key |
RNAQYRJKUZFKAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=C(N1)C=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole derivative . The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and elimination steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ethyl 6-oxo-2,3-dihydro-1H-indole-2-carboxylate.
Reduction: Formation of this compound.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations:
- Substituent Position and Reactivity : The hydroxyl group at position 6 in the target compound likely enhances polarity and hydrogen-bonding capacity compared to methoxy (e.g., Ethyl 5-methoxyindole-2-carboxylate) or halogenated (e.g., Ethyl 6-iodo-1H-indole-2-carboxylate) analogs. This could improve solubility and antioxidant activity .
Pharmacological Potential:
- Antioxidant Capacity : Hydroxyl-substituted indoles (e.g., Trolox, a chroman derivative with structural similarities) exhibit strong radical scavenging activity in DPPH and ABTS assays . The target compound’s 6-hydroxyl group may confer comparable or superior antioxidant properties relative to methoxylated or halogenated analogs.
- Toxicity and Safety : Ethyl 6-formamido-5-methoxy-1H-indole-2-carboxylate has documented safety data, including inhalation precautions , whereas halogenated analogs (e.g., iodo or chloro derivatives) may pose higher toxicity risks due to reactive leaving groups .
Physicochemical Properties
- Melting Points : Methoxylated analogs (e.g., Ethyl 5-methoxyindole-2-carboxylate) exhibit higher melting points (199–201°C) compared to halogenated or hydroxylated derivatives, likely due to crystallinity differences .
- Solubility: The hydroxyl group in the target compound may improve aqueous solubility relative to nonpolar halogenated analogs, facilitating bioavailability in biological systems .
Biological Activity
Ethyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 207.23 g/mol. Its structure features a hydroxyl group at the C-6 position of the indole ring, which is crucial for its biological activity. The compound is classified as an ester derived from indole, and its unique functional groups contribute to its reactivity and interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for tumor growth and inflammation.
- Receptor Modulation : It could modulate receptor activity related to cell signaling pathways that control proliferation and apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Regulation : The hydroxyl group may play a role in modulating oxidative stress within cells, contributing to its anticancer and anti-inflammatory effects .
Synthesis Methods
The synthesis of this compound typically follows the Fischer indole synthesis method. This involves:
- Formation of Indole Derivatives : Starting materials undergo cyclization to form the indole core.
- Hydroxylation : Introduction of the hydroxyl group at the C-6 position is achieved through specific reagents or conditions.
- Esterification : The final step involves esterification to yield this compound.
Recent advancements include the use of continuous flow reactors and green chemistry approaches to enhance yield and sustainability during synthesis.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl indole-2-carboxylate | Lacks the hydroxyl group at C-6 | Simpler structure; less reactive due to absence of hydroxyl |
| Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate | Hydroxyl group at C-5; methyl group at C-2 | Different positioning affects reactivity |
| Mthis compound | Similar hydroxyl position; differs in methyl substitution | Alters solubility and reactivity due to methyl group |
This table highlights how the placement of functional groups affects both reactivity and biological activity among related compounds.
Case Studies and Research Findings
Recent studies have explored various aspects of this compound:
- Cytotoxicity Testing : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines such as HepG2 and MCF7. The compound's IC50 values indicate a promising therapeutic index compared to established chemotherapeutics like doxorubicin .
- Antimicrobial Activity Assessment : While direct studies on this compound are sparse, related indoles have shown effectiveness against pathogens such as E. coli and S. aureus, suggesting potential for ethyl 6-hydroxy derivatives in antimicrobial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
